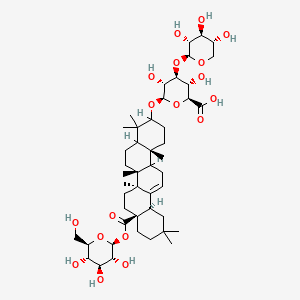

Momordin II

描述

属性

IUPAC Name |

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJBCZHVQXVBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quinoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96990-19-1 | |

| Record name | Quinoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 - 275 °C | |

| Record name | Quinoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isolating Momordin II: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and purification of Momordin II, a Type 1 ribosome-inactivating protein (RIP) from the seeds of Momordica charantia (bitter melon). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this potent protein.

Introduction

This compound is a single-chain protein that exhibits N-glycosidase activity, a mechanism that leads to the inhibition of protein synthesis in eukaryotic cells. This property makes it a subject of significant interest for its potential applications in cancer therapy and antiviral research. The isolation of this compound in a highly purified form is crucial for accurate in vitro and in vivo studies. This guide outlines the key experimental protocols, quantitative data from representative studies, and the underlying biochemical pathways.

Experimental Protocols

The isolation of this compound from Momordica charantia seeds is a multi-step process involving initial extraction followed by a series of chromatographic separations. The general workflow aims to separate this compound from other seed proteins, including other isoforms of momordin and various glycosidases.

Crude Extract Preparation

-

Seed Preparation: Decorticate and pulverize seeds of Momordica charantia.

-

Homogenization: Homogenize the pulverized seeds in a suitable buffer, such as 10 mM sodium phosphate (pH 7.0), at a ratio of approximately 6 mL of buffer per gram of seed material.

-

Extraction: Stir the homogenate for an extended period (e.g., 48 hours) to ensure thorough extraction of proteins.

-

Clarification: Remove cellular debris by filtration through cheesecloth, followed by centrifugation at 10,000 x g for 30 minutes to pellet insoluble material. The resulting supernatant is the crude extract.

Chromatographic Purification

A sequential series of chromatography steps is employed to achieve high purity of this compound. The following represents a common purification strategy.

Step 1: Ion-Exchange Chromatography (Anion Exchange)

-

Column: DEAE-Cellulose or DEAE-650C.

-

Equilibration Buffer: 10 mM Sodium Phosphate, pH 7.0.

-

Procedure:

-

Load the crude extract onto the equilibrated anion exchange column.

-

This compound and other basic proteins will not bind to the positively charged matrix at this pH and will be collected in the flow-through fraction. This step effectively removes acidic proteins and other contaminants.

-

Step 2: Ion-Exchange Chromatography (Cation Exchange)

-

Column: CM-Cellulose, S-Sepharose, CM-650C, or Mono S.

-

Equilibration Buffer: 10 mM Sodium Phosphate, pH 6.5.

-

Procedure:

-

Apply the unadsorbed fraction from the anion exchange step to the equilibrated cation exchange column.

-

Wash the column with the equilibration buffer to remove any unbound contaminants.

-

Elute the bound proteins using a linear salt gradient (e.g., 0 to 0.3 M NaCl in the equilibration buffer). Momordin isoforms, including this compound, will elute at different salt concentrations.

-

Collect fractions and analyze for the presence of this compound using SDS-PAGE and activity assays.

-

Step 3: Gel Filtration Chromatography (Size Exclusion)

-

Column: Sephadex G-50, Sephadex G-75, or Superdex 75.

-

Mobile Phase: A buffered saline solution, such as 20 mM phosphate buffer with 150 mM NaCl, pH 7.4.

-

Procedure:

-

Pool and concentrate the fractions containing this compound from the cation exchange step.

-

Load the concentrated sample onto the equilibrated gel filtration column.

-

Elute the proteins with the mobile phase at a constant flow rate. Proteins will separate based on their molecular size, with larger molecules eluting first.

-

Collect fractions and analyze for the presence of purified this compound.

-

Step 4: (Optional) Affinity Chromatography

-

Column: Affi-gel blue gel or Red Sepharose.[1]

-

Procedure: This step can be incorporated to further enhance purity by exploiting specific binding interactions of this compound.[1][2]

Quantitative Data

The yield and purity of this compound can vary depending on the specific protocol and the source material. The following table summarizes representative quantitative data from the purification of momordin isoforms.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 2500 | 250000 | 100 | 100 | 1 |

| DEAE-Cellulose | 800 | 225000 | 281 | 90 | 2.8 |

| CM-Sepharose | 50 | 175000 | 3500 | 70 | 35 |

| Sephadex G-50 | 10 | 125000 | 12500 | 50 | 125 |

Note: The values in this table are illustrative and will vary between experiments. Activity units are typically determined by a protein synthesis inhibition assay.

One study reported a yield of 3.1 mg of α-momorcharin and 1.7 mg of β-momorcharin from 2.5 g of decorticated seeds.[3] Another study reported quantitative recoveries of 13.8% for α-momorcharin and 8.0% for β-momorcharin from the crude extract.[1]

Visualizations

Experimental Workflow

References

- 1. [Isolation and purification of ribosome-inactivating proteins from bitter melon seeds by ion exchange chromatographic columns in series] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A highly efficient procedure for purifying the ribosome-inactivating proteins alpha- and beta-momorcharins from Momordica charantia seeds, N-terminal sequence comparison and establishment of their N-glycosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Structures of Major Triterpene Glycosides

An In-Depth Technical Guide to Momordica cochinchinensis Triterpene Glycosides for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the triterpenoid glycosides found in the seeds of Momordica cochinchinensis, a plant with a rich history in traditional medicine. The focus is on the chemical structures, extraction and purification methodologies, and the underlying mechanisms of their biological activities, particularly their anti-inflammatory and anti-obesity effects.

The seeds of Momordica cochinchinensis are a rich source of oleanane-type triterpenoid saponins. The primary aglycones identified are gypsogenin and quillaic acid, which are glycosylated with complex sugar moieties. Two of the most well-characterized triterpene glycosides are:

-

Gypsogenin 3-O-β-d-galactopyranosyl(1→2)-[α-l-rhamnopyranosyl(1→3)]-β-d-glucuronopyranoside [1]

-

Quillaic acid 3-O-β-d-galactopyranosyl(1→2)-[α-l-rhamnopyranosyl(1→3)]-β-d-glucuronopyranoside [1]

These compounds share a similar glycosidic chain but differ in their aglycone structure. Other triterpenoidal saponins, including Momordica Saponin I, have also been isolated and shown to possess significant biological activity.

Extraction and Purification Protocols

The isolation of triterpene glycosides from Momordica cochinchinensis seeds is a multi-step process involving extraction, fractionation, and chromatographic purification.

Experimental Protocol: Extraction and Fractionation

A widely used method for the extraction and fractionation of triterpene glycosides from Momordica cochinchinensis seeds is as follows[1]:

-

Preparation of Plant Material : The kernels of the seeds are powdered.

-

Extraction : The powdered kernels are extracted with 50% ethanol (EtOH) under reflux. This process is typically repeated twice for 4 hours each.

-

Concentration : The ethanol extract is filtered and concentrated in vacuo to yield a residue.

-

Solvent Partitioning : The residue is suspended in deionized water and then sequentially partitioned with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

This process yields three fractions with varying polarities, with the triterpene glycosides being concentrated in the n-BuOH soluble fraction[1].

Experimental Protocol: Chromatographic Purification

The n-BuOH fraction is subjected to further purification using High-Performance Liquid Chromatography (HPLC)[1]:

-

Preparative HPLC :

-

Column : Eclipse DBX-C18, 250 mm × 21.2 mm i.d., 7 μm.

-

Mobile Phase : A gradient of methanol (MeOH) in water, from 10% to 80% MeOH over 90 minutes.

-

Flow Rate : 5 mL/min.

-

Fractionation : The eluent is collected into several fractions.

-

-

Semi-preparative HPLC :

-

Column : Luna phenyl-hexyl, 250 mm × 10 mm i.d., 10 μm.

-

Mobile Phase : 30% acetonitrile (MeCN) in water.

-

Flow Rate : 2 mL/min.

-

Isolation : This step is used to purify individual compounds from the fractions obtained in the preparative step.

-

The purity of the isolated saponins can be assessed using analytical HPLC and their structures elucidated using spectroscopic methods such as NMR and LC/MS. A purity of 72.5% has been reported for a purified saponin mixture from Momordica cochinchinensis.

Quantitative Data

The following tables summarize the quantitative data available for the extraction yields and biological activities of Momordica cochinchinensis triterpene glycosides.

Table 1: Extraction and Purification Yields

| Step | Starting Material | Product | Yield | Reference |

| Ethanol Extraction | 2.4 kg Powdered Seed Kernels | Crude Residue | 123 g (5.1%) | |

| Solvent Partitioning | 123 g Crude Residue | Hexane Fraction | 6.3 g | |

| Ethyl Acetate Fraction | 9.5 g | |||

| n-Butanol Fraction | 34.8 g | |||

| Semi-preparative HPLC | 450 mg Fraction B7 | Compound 1 (Gypsogenin Glycoside) | 60 mg | |

| Compound 2 (Quillaic Acid Glycoside) | 85 mg |

Table 2: Biological Activity of Momordica cochinchinensis Extracts and Triterpenoids

| Compound/Extract | Biological Activity | Assay | IC50 Value | Reference |

| Gac Fruit Peel Extract | Anti-adipogenic | DPPH radical scavenging | 573.40 µg/mL | |

| Gac Fruit Pulp Extract | Anti-adipogenic | DPPH radical scavenging | 525.46 µg/mL | |

| Gac Fruit Aril Extract | Anti-adipogenic | DPPH radical scavenging | 817.33 µg/mL |

Biological Activities and Signaling Pathways

Anti-inflammatory Effects

Triterpenoidal saponins from Momordica cochinchinensis, particularly Momordica Saponin I, have demonstrated significant anti-inflammatory properties. The mechanism of action involves the inhibition of key inflammatory signaling pathways.

In lipopolysaccharide (LPS)-activated macrophages, these saponins reduce the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the targeted inhibition of the Src and Syk kinases. The inhibition of these upstream kinases prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the NF-κB subunits p65 and p50. This ultimately leads to a downregulation of inflammatory gene expression.

References

An In-Depth Technical Guide to Momordin II: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin II, a prominent oleanane-type triterpenoid saponin, has garnered significant attention within the scientific community for its diverse pharmacological properties. Isolated primarily from plants of the Momordica genus, this complex natural product has demonstrated potent anti-inflammatory, anticancer, and ribosome-inactivating activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes detailed experimental protocols for its isolation and analysis, quantitative data on its bioactivities, and a visualization of the signaling pathways modulated by the closely related compound, Momordin Ic, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a glycoside of oleanolic acid, a pentacyclic triterpenoid. Its structure is characterized by a core oleanane skeleton with sugar moieties attached at specific positions. The systematic name for this compound is oleanolic acid 3-O-α-L-arabinopyranosyl(1→3)-β-D-glucuronopyranoside, 28-O-β-D-glucopyranoside .[1]

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value |

| Molecular Formula | C₄₇H₇₄O₁₈ |

| Molecular Weight | 927.09 g/mol [2] |

| CAS Number | 95851-41-5[2] |

| Appearance | Solid powder[2] |

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its isolation, characterization, and formulation.

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 240−245 °C (decomposes) | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | |

| Appearance | Colorless needles or white powder. |

Table 2.2: Spectral Data of this compound

| Technique | Key Observations |

| ¹³C-NMR | Signals corresponding to the oleanane skeleton and the sugar moieties. Characteristic peaks for the anomeric carbons of the sugar units are expected. PubChem provides a list of 13C NMR spectral peaks. |

| ¹H-NMR | Complex spectrum with signals for the triterpenoid core and the sugar protons. Anomeric proton signals are typically observed in the downfield region. |

| Mass Spectrometry | The exact mass is reported as 926.4875. Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. |

| Infrared (IR) | Expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O from the carboxylic acid and ester), and C-O ether linkages. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied. It is also classified as a ribosome-inactivating protein (RIP).

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects, although detailed mechanistic studies are more readily available for the related compound, Momordin Ic. Momordin Ic exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also reduces the production of prostaglandin E₂ (PGE₂). One of the key mechanisms is the inhibition of the IL-23/IL-17 signaling axis, which is crucial in the pathogenesis of inflammatory diseases like psoriasis.

Anticancer Activity

The anticancer potential of this compound and related compounds has been demonstrated in various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

While specific signaling pathways for this compound are still under investigation, studies on Momordin Ic provide valuable insights. Momordin Ic has been shown to induce G0/G1 phase arrest and apoptosis in colon cancer cells by suppressing the SENP1/c-MYC signaling pathway. In human hepatocellular carcinoma (HepG2) cells, Momordin Ic induces apoptosis through the MAPK and PI3K/Akt-mediated mitochondrial pathways.

Below is a graphical representation of the proposed signaling pathway for Momordin Ic-induced apoptosis in liver cancer cells.

Caption: Proposed signaling pathway of Momordin Ic-induced apoptosis.

Table 3.1: Quantitative Biological Activity Data (IC₅₀ Values)

Quantitative data on the half-maximal inhibitory concentration (IC₅₀) is crucial for evaluating the potency of a compound. Specific IC₅₀ values for this compound are not consistently reported across the literature and can be highly dependent on the cell line and assay conditions. Researchers are encouraged to determine these values empirically for their specific experimental setup. For context, extracts of Momordica charantia have shown cytotoxic activity against various cancer cell lines with IC₅₀ values in the range of 0.25-0.35 mg/mL.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols in the literature.

Isolation and Purification of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from the roots of Momordica cochinchinensis.

Caption: Experimental workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered plant material is refluxed with methanol to extract the saponins.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The saponins will preferentially move into the n-butanol layer.

-

Column Chromatography: The n-butanol extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Anti-inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Assay (Griess Test):

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. A decrease in nitrite concentration in the presence of this compound indicates anti-inflammatory activity.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Procedure:

-

Cancer cells (e.g., HepG2, HCT-116) are seeded in a 96-well plate and incubated overnight.

-

The cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

After the treatment period, MTT solution is added to each well, and the plate is incubated for another 4 hours.

-

The medium is then removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm.

-

Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, particularly in the areas of inflammation and oncology. This guide has summarized its chemical structure, properties, and known biological activities, and provided foundational experimental protocols. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound. The development of more efficient and scalable methods for its synthesis or isolation will also be crucial for advancing its preclinical and clinical development. The information presented here serves as a valuable resource for scientists dedicated to exploring the therapeutic applications of this promising natural compound.

References

- 1. Studies on the Constituents of Momordica cochinchinensis SPRENG. II. Isolation and Characterization of the Root Saponins, Momordins I, II and III [jstage.jst.go.jp]

- 2. Studies on the constituents of Momordica cochinchinensis Spreng. II. Isolation and characterization of the root saponins, Momordins I, II and III. [periodicos.capes.gov.br]

- 3. Isolation and characterization of peptides from Momordica cochinchinensis seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Momordin II: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin II, a triterpenoid saponin, is a bioactive compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of its molecular characteristics, biological activities, and the experimental methodologies used to elucidate its functions. The primary focus is on its role as a ribosome-inactivating protein and its potential as an anti-inflammatory and anti-proliferative agent. Detailed experimental protocols and visual representations of associated signaling pathways are provided to support further research and drug development endeavors.

Molecular Profile of this compound

This compound is a complex oleanane-type triterpene glycoside. Its fundamental molecular properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₇H₇₄O₁₈ |

| Molecular Weight | 927.08 g/mol |

| Exact Mass | 926.4875 u |

| Appearance | White to off-white solid |

| Classification | Triterpenoid Saponin, Ribosome-Inactivating Protein |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its function as a ribosome-inactivating protein (RIP) being a key area of investigation. It is also recognized for its anti-inflammatory and anti-proliferative properties.

Ribosome-Inactivating Protein Activity

This compound is known to inhibit protein synthesis in a cell-free system.[1] As a Type 1 RIP, it is believed to function by cleaving a specific adenine residue from the large ribosomal RNA, thereby halting protein translation.[2]

Anti-Inflammatory Effects

Studies on related compounds, such as Momordin Ic, suggest that the anti-inflammatory actions may be mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the modulation of the NF-κB and MAPK signaling pathways.[3]

Anti-Proliferative and Pro-Apoptotic Activity

This compound and its analogs have demonstrated the ability to inhibit the proliferation of various cancer cell lines. The underlying mechanisms are thought to involve the induction of apoptosis and cell cycle arrest, mediated through the PI3K/Akt and MAPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Purification of this compound

A common method for isolating this compound involves a multi-step chromatographic process from plant sources like Momordica charantia seeds.

Protocol:

-

Extraction: Prepare a crude extract from the seeds using an appropriate solvent (e.g., methanol).

-

Chromatography Series:

-

Subject the crude extract to S-Sepharose chromatography.

-

Further purify the resulting fractions using Sephadex G-50 gel filtration.

-

Employ CM-Sepharose ion-exchange chromatography.

-

A final purification step can be performed using Red Sepharose affinity chromatography.

-

-

Verification: Confirm the purity and identity of this compound using techniques such as HPLC and mass spectrometry.

Cell-Free Protein Synthesis Inhibition Assay

This assay determines the ribosome-inactivating potential of this compound.

Protocol:

-

Reaction Mixture: Prepare a cell-free translation system (e.g., rabbit reticulocyte lysate) containing all necessary components for protein synthesis (amino acids, energy source, etc.) and a reporter mRNA (e.g., luciferase).

-

Treatment: Add varying concentrations of purified this compound to the reaction mixtures. Include a negative control (vehicle) and a positive control (a known RIP).

-

Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

-

Quantification: Measure the amount of newly synthesized reporter protein (e.g., via a luciferase assay).

-

Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of this compound and determine the IC50 value.

Anti-Proliferative Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for an appropriate duration.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, NF-κB, cleaved caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through the modulation of key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Momordin Ic has been shown to induce apoptosis by inhibiting this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of various cellular processes, including apoptosis. Momordin Ic can induce apoptosis by activating the JNK and p38 arms of the MAPK pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. Momordin compounds may exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its ability to inactivate ribosomes, coupled with its anti-inflammatory and anti-proliferative activities, makes it a compelling candidate for further investigation in the fields of oncology and immunology. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of this compound.

References

The Biological Activity of Momordin II: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordin II is a Type I ribosome-inactivating protein (RIP) isolated from the seeds of Momordica balsamina and other Momordica species.[1] As a member of the RIP family, its primary biological function is the inhibition of protein synthesis, a mechanism that underpins its potential therapeutic applications, including antiviral and anticancer activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action, available quantitative data, and detailed experimental protocols for its study. While specific data on the anticancer effects of this compound are limited in the current literature, this guide will also draw parallels with other well-characterized ribosome-inactivating proteins from the Momordica genus to highlight its therapeutic potential.

Core Mechanism of Action: Ribosome Inactivation

This compound functions as an RNA N-glycosylase.[2][3] Its catalytic activity involves the specific cleavage of the N-glycosidic bond of a single adenine residue from the highly conserved sarcin-ricin loop (SRL) of the 28S ribosomal RNA (rRNA) in eukaryotic ribosomes. This depurination event irreversibly inactivates the ribosome, thereby halting protein synthesis and leading to cell death.[3] Notably, this compound has been shown to release adenine from rat liver ribosomes and DNA, while exhibiting no RNase activity.[2]

Biological Activities of this compound

Antiviral Activity

Recent studies have demonstrated the potent antiviral activity of this compound against SARS-CoV-2. In a study using A549 human lung cells, this compound was found to potently inhibit SARS-CoV-2 replication. The potent antiviral effect underscores the potential of this compound as a broad-spectrum antiviral agent.

Anticancer Activity

While direct and extensive studies on the anticancer activity of this compound are not widely available, its identity as a ribosome-inactivating protein strongly suggests its potential as an anticancer agent. The fundamental mechanism of inhibiting protein synthesis is a proven strategy in cancer therapy.

To illustrate the potential of this compound in this area, we can look at the activity of a related Type II RIP from the same genus, Momordica charantia lectin (MCL) . MCL has demonstrated potent cytotoxicity against human nasopharyngeal carcinoma (NPC) cells, CNE-1 and CNE-2, while showing minimal effect on normal nasopharyngeal epithelial cells. In vivo studies with MCL also showed significant remission of NPC xenograft tumors in nude mice. The pro-apoptotic effects of MCL were associated with the activation of MAPK signaling pathways, mitochondrial injury, and activation of caspases-8, -9, and -3. Given the shared RIP characteristics, it is plausible that this compound may exert similar cytotoxic and pro-apoptotic effects on cancer cells.

Quantitative Data

The available quantitative data for this compound primarily revolves around its antiviral activity. Data for related Momordica RIPs are included for comparative purposes to highlight the potential efficacy of this compound in anticancer applications.

| Compound | Biological Activity | Cell Line | IC50 | CC50 | Reference |

| This compound | Antiviral (SARS-CoV-2 Inhibition) | A549 | ~0.2 µM | ~2.4 µM | |

| Momordica charantia lectin (MCL) | Cytotoxicity | CNE-1 (Nasopharyngeal Carcinoma) | 6.9 µg/mL | Not Reported | |

| Momordica charantia lectin (MCL) | Cytotoxicity | CNE-2 (Nasopharyngeal Carcinoma) | 7.4 µg/mL | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of this compound.

Ribosome Inactivation Assay (Cell-Free Protein Synthesis Inhibition)

This assay determines the ability of this compound to inhibit protein synthesis in a cell-free system, such as a rabbit reticulocyte lysate.

Materials:

-

Rabbit reticulocyte lysate cell-free translation system

-

This compound (various concentrations)

-

Amino acid mixture (containing [35S]-methionine)

-

Luciferase mRNA (or other suitable reporter mRNA)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing rabbit reticulocyte lysate, the amino acid mixture with [35S]-methionine, and the reporter mRNA.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no this compound.

-

Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Stop the reaction by adding an equal volume of ice-cold 10% TCA to precipitate the newly synthesized proteins.

-

Incubate on ice for 30 minutes.

-

Collect the protein precipitate by filtration or centrifugation.

-

Wash the precipitate with 5% TCA and then with ethanol to remove unincorporated [35S]-methionine.

-

Measure the radioactivity of the precipitate using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the control.

N-glycosidase Activity Assay (Aniline Cleavage Assay)

This assay directly visualizes the cleavage of the rRNA backbone at the depurinated site by this compound.

Materials:

-

Rabbit reticulocyte lysate (as a source of ribosomes)

-

This compound

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Aniline-acetate solution (pH 4.5)

-

Ethanol

-

Urea polyacrylamide gel

-

Ethidium bromide or other RNA stain

Protocol:

-

Incubate rabbit reticulocyte lysate with this compound at 30°C for 30-60 minutes.

-

Extract the total RNA from the reaction mixture using phenol:chloroform extraction followed by ethanol precipitation.

-

Treat the extracted RNA with aniline-acetate solution at 60°C for 10 minutes. This will induce cleavage of the phosphodiester bond at the apurinic site.

-

Precipitate the RNA with ethanol and resuspend in loading buffer.

-

Separate the RNA fragments by electrophoresis on a denaturing urea polyacrylamide gel.

-

Stain the gel with ethidium bromide and visualize under UV light. The appearance of a specific smaller RNA fragment (Endo's fragment) indicates N-glycosidase activity.

Adenine Release Assay

This assay quantifies the release of adenine from a substrate by this compound.

Materials:

-

Herring sperm DNA (hsDNA) or other suitable substrate

-

This compound

-

Reaction buffer (e.g., 10 mM ammonium acetate, pH 4.7)

-

Internal standard (e.g., uracil)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable detection method like DART-MS.

Protocol:

-

Prepare a reaction mixture containing the substrate (e.g., sheared hsDNA) and the internal standard in the reaction buffer.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction at 37°C.

-

At various time points, take aliquots of the reaction mixture.

-

Analyze the aliquots by HPLC or another sensitive method to separate and quantify the amount of released adenine relative to the internal standard.

-

Calculate the rate of adenine release per unit of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control and determine the IC50 value.

Signaling Pathways and Logical Relationships

The primary mechanism of this compound is the direct inactivation of ribosomes, leading to a shutdown of protein synthesis and subsequent cell death, likely through apoptosis. While specific signaling pathway studies for this compound are lacking, the downstream consequences of ribosome inactivation can trigger various stress response pathways.

The following diagram illustrates a general workflow for evaluating the biological activity of this compound.

Based on studies of other RIPs, the induction of apoptosis by this compound likely involves the intrinsic (mitochondrial) pathway. The inhibition of protein synthesis can lead to an imbalance in the levels of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to caspase activation.

References

- 1. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid and sensitive method to measure the enzymatic activity of ribosome-inactivating proteins - PMC [pmc.ncbi.nlm.nih.gov]

Momordin II: A Ribosome-Inactivating Protein with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Momordin II is a Type I ribosome-inactivating protein (RIP) isolated from the seeds of Momordica balsamina and other Momordica species. Like other Type I RIPs, it is a single-chain protein that possesses N-glycosidase activity. This enzymatic function allows it to catalytically inactivate eukaryotic ribosomes, leading to the cessation of protein synthesis and subsequent cell death. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, associated signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, virology, and drug development.

Introduction

Ribosome-inactivating proteins (RIPs) are a group of toxic proteins found in various plants, fungi, and bacteria that enzymatically damage ribosomes, thereby inhibiting protein synthesis.[1] They are broadly classified into two types: Type I RIPs, which consist of a single enzymatic polypeptide chain, and Type II RIPs, which have an enzymatic A chain linked to a cell-binding B chain.[1] this compound is a Type I RIP, homologous to other well-characterized RIPs such as Momordin I and trichosanthin. Its potent cytotoxic activity has garnered interest for its potential therapeutic applications, particularly in cancer therapy and as an antiviral agent.

Mechanism of Action

The primary mechanism of action of this compound, like other Type I RIPs, is the enzymatic inactivation of ribosomes. This process involves the following key steps:

-

N-glycosidase Activity: this compound functions as an RNA N-glycosidase.[2]

-

Depurination of rRNA: It specifically targets a universally conserved adenine residue (A4324 in rat liver 28S rRNA) within the sarcin-ricin loop (SRL) of the large ribosomal RNA (rRNA).[2]

-

Inhibition of Protein Synthesis: The removal of this specific adenine base from the rRNA backbone disrupts the binding of elongation factors to the ribosome, thereby irreversibly halting protein synthesis and ultimately leading to cell death.[3]

Figure 1. Mechanism of ribosome inactivation by this compound.

Data Presentation: Quantitative Analysis

Quantitative data on the biological activity of this compound is crucial for evaluating its therapeutic potential. While specific enzymatic kinetic data for this compound is limited in the available literature, data from the closely related Type I RIP, ricin A-chain, and cytotoxicity data for momordin-conjugates and the related protein MAP30 provide valuable insights.

| Parameter | Value | Organism/Cell Line | Comments | Reference |

| Enzymatic Kinetics (Ricin A-chain) | Data for a related Type I RIP. | |||

| Km | 2.6 µM | Rat liver ribosomes | Michaelis constant for the N-glycosidase reaction. | |

| kcat | 1777 min-1 | Rat liver ribosomes | Turnover number, indicating the number of substrate molecules converted per enzyme molecule per minute. | |

| Cytotoxicity | ||||

| IC50 (Momordin-folate conjugate) | ~1 nM | HeLa, KB cells | 50% inhibitory concentration for protein synthesis. This is for a folate conjugate of momordin, not the native protein. | |

| IC50 (MAP30) | Not specified | U251 and U87 glioma cells | Induced apoptosis in a dose- and time-dependent manner. | |

| IC50 (MAP30) | Not specified | Ovarian cancer cells | Inhibited cell migration, invasion, and proliferation. |

Signaling Pathways

The inhibition of protein synthesis by this compound and other RIPs can induce a cellular stress response, often culminating in apoptosis. While specific signaling pathways for this compound have not been extensively elucidated, studies on the related Momordica protein, MAP30, and the general ribotoxic stress response provide a framework for its likely downstream effects.

Ribosome inactivation is a form of cellular stress known as ribotoxic stress, which is known to activate mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, leading to apoptosis.

Studies on MAP30, a protein from Momordica charantia with high homology to this compound, have shown that it can induce apoptosis through various signaling pathways:

-

Wnt/β-catenin Pathway: MAP30 has been shown to suppress the LGR5 and Wnt/β-catenin signaling pathway in glioma cells, leading to apoptosis.

-

MAPK and PI3K/Akt Pathways: In liver cancer cells, MAP30 induces the phosphorylation of Akt, p38 MAPK, and ERK.

-

AMPK Signaling: In ovarian cancer cells, MAP30 activates AMP-activated protein kinase (AMPK) signaling, leading to cell cycle arrest and cell death.

It is plausible that this compound activates similar pro-apoptotic signaling cascades.

Figure 2. Potential signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system. A common method involves the use of a rabbit reticulocyte lysate system and a reporter mRNA (e.g., luciferase).

Figure 3. Workflow for in vitro translation inhibition assay.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Rabbit Reticulocyte Lysate

-

Amino acid mixture (minus leucine)

-

[3H]-Leucine (as a radioactive tracer)

-

Luciferase mRNA (as the template for translation)

-

RNase inhibitor

-

-

Addition of this compound: Add varying concentrations of purified this compound to the reaction tubes. Include a control with no this compound.

-

Incubation: Incubate the reaction mixtures at 30°C for 60-90 minutes to allow for protein synthesis.

-

Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding an equal volume of cold 10% trichloroacetic acid (TCA).

-

Washing: Wash the protein pellets with 5% TCA and then with acetone to remove unincorporated [3H]-Leucine.

-

Quantification: Dissolve the protein pellets in a suitable solvent (e.g., 0.1 M NaOH) and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.

N-glycosidase (Adenine Release) Assay

This assay directly measures the enzymatic activity of this compound by detecting the release of adenine from a ribosomal RNA substrate. A common method involves the aniline-catalyzed cleavage of the rRNA backbone at the depurinated site, followed by gel electrophoresis.

Protocol:

-

Substrate Preparation: Isolate ribosomes from a suitable source, such as rat liver or rabbit reticulocytes.

-

Reaction Setup:

-

Incubate purified ribosomes with varying concentrations of this compound in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2) at 37°C for 30-60 minutes.

-

Include a negative control without this compound.

-

-

RNA Extraction: Extract the total RNA from the reaction mixtures using a standard method such as phenol-chloroform extraction followed by ethanol precipitation.

-

Aniline Treatment:

-

Resuspend the RNA pellet in an acidic aniline solution (e.g., 1 M aniline, pH 4.5).

-

Incubate at 60°C for 10 minutes to induce cleavage of the phosphodiester bond at the apurinic site.

-

-

Gel Electrophoresis:

-

Neutralize the samples and precipitate the RNA.

-

Analyze the RNA fragments by electrophoresis on a denaturing polyacrylamide gel (e.g., 6% polyacrylamide, 7 M urea).

-

-

Visualization: Stain the gel with a suitable nucleic acid stain (e.g., ethidium bromide or SYBR Green) and visualize the RNA fragments under UV light. The presence of a specific smaller RNA fragment in the this compound-treated samples indicates N-glycosidase activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, Jurkat, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated cells as a control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a potent Type I ribosome-inactivating protein with a clear mechanism of action involving the enzymatic depurination of ribosomal RNA. While further research is needed to fully elucidate its specific downstream signaling pathways and to obtain comprehensive quantitative data on its activity against a broad range of cancer cell lines, the available information suggests its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biological activities of this compound and explore its applications in drug development.

References

A Technical Guide to the Anti-inflammatory Effects of Momordin Saponins

Executive Summary: This technical whitepaper provides an in-depth analysis of the anti-inflammatory properties of Momordin triterpenoid saponins, with a primary focus on Momordin Ic due to the extensive available research. While literature on Momordin II is sparse, this guide synthesizes the current understanding of related compounds, detailing their mechanisms of action, summarizing quantitative data from key studies, and providing comprehensive experimental protocols. The core anti-inflammatory activity of Momordin Ic is attributed to its ability to modulate critical signaling pathways, including NF-κB, MAPK, and the IL-23/IL-17 axis. This document is intended for researchers, scientists, and drug development professionals exploring novel anti-inflammatory therapeutics.

Introduction to Momordin Triterpenoids

Momordins are a class of cucurbitane-type triterpenoid saponins primarily isolated from plants such as Momordica charantia (bitter melon) and Kochia scoparia (L.) Schrad. These natural compounds have garnered interest for a variety of pharmacological activities, including anti-cancer, hepatoprotective, and anti-inflammatory effects[1][2].

While this guide aims to cover the anti-inflammatory effects of this compound, it is crucial to note that the current body of scientific literature on this specific compound is limited. One comparative study indicated that Momordicine II, unlike other related triterpenoids, did not significantly inhibit the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[3].

In contrast, a closely related compound, Momordin Ic , has been the subject of numerous studies demonstrating potent anti-inflammatory activity. Therefore, this whitepaper will focus on the well-documented effects of Momordin Ic as a representative of this class, providing a detailed overview of its therapeutic potential and molecular mechanisms.

Mechanisms of Action and Signaling Pathways

Momordin Ic exerts its anti-inflammatory effects by modulating a network of intracellular signaling pathways that are pivotal in the inflammatory response. Its primary mechanisms involve the suppression of pro-inflammatory mediators and the regulation of key transcription factors and kinases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In response to stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the degradation of the inhibitor of κB (IκBα). This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS[4][5]. Momordin Ic has been shown to suppress NF-κB activation, likely by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of p65 and subsequent gene transcription.

Modulation of MAPK and PI3K/Akt Pathways

Mitogen-activated protein kinase (MAPK) cascades (including JNK, p38, and ERK) and the PI3K/Akt pathway are critical for translating extracellular signals into cellular responses, including inflammation and apoptosis. Studies show that Momordin Ic can induce apoptosis in cancer cells by activating the pro-apoptotic JNK and p38 pathways while suppressing the pro-survival PI3K/Akt and ERK pathways. This modulation is often mediated by an increase in reactive oxygen species (ROS). This dual action on cell survival and inflammatory pathways highlights its potential as a multi-target therapeutic agent.

Regulation of the IL-23/IL-17 Axis

In chronic inflammatory conditions like psoriasis, the IL-23/IL-17 axis plays a pathogenic role. Momordin Ic has been shown to ameliorate psoriasis-like skin damage in mouse models by significantly inhibiting this axis. By down-regulating the expression of IL-23 and IL-17, Momordin Ic can reduce the hyperproliferation of keratinocytes and mitigate skin inflammation, demonstrating its potential for treating T-cell-mediated autoimmune diseases.

Quantitative Data Summary

The anti-inflammatory efficacy of Momordin Ic has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of Momordin Ic

| Cell Line | Stimulus | Biomarker | Concentration (µM) | Result | Reference |

|---|---|---|---|---|---|

| RAW264.7 | LPS | TNF-α | 6.25, 12.5, 25 | Dose-dependent inhibition | |

| RAW264.7 | LPS | IL-6 | 6.25, 12.5, 25 | Dose-dependent inhibition | |

| RAW264.7 | LPS | PGE₂ | 6.25, 12.5, 25 | Significant reduction | |

| HepG2 | - | COX-2 | Not specified | Inhibition of expression | |

| HaCaT | M5 Mix¹ | Cell Proliferation | Not specified | Significant reversal of hyperproliferation |

¹M5 Mix: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α.

Table 2: In Vivo Anti-inflammatory Effects of Momordin Ic

| Animal Model | Condition | Dosing | Key Outcome | Result | Reference |

|---|---|---|---|---|---|

| BALB/c Mice | IMQ-induced psoriasis | Not specified | PASI Score | Significantly reduced | |

| BALB/c Mice | IMQ-induced psoriasis | Not specified | Keratinocyte Proliferation | Significantly inhibited | |

| BALB/c Mice | IMQ-induced psoriasis | Not specified | IL-23/IL-17 Levels | Significantly inhibited | |

| BALB/c Mice | IMQ-induced psoriasis | Not specified | MDA Levels | Significantly down-regulated |

| BALB/c Mice | IMQ-induced psoriasis | Not specified | SOD, GSH-Px, CAT Levels | Significantly elevated | |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the core protocols used to evaluate the anti-inflammatory effects of Momordin Ic.

Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the assessment of Momordin Ic's effect on the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages.

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay: To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with various concentrations of Momordin Ic (e.g., 5-80 µM) for 24 hours. Cell viability is assessed using an MTT or CCK-8 assay.

-

Treatment: Cells are pre-treated with non-toxic concentrations of Momordin Ic (e.g., 6.25, 12.5, 25 µM) for 4 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL) and incubating for an additional 20 hours.

-

Sample Collection: The cell culture supernatant is collected for cytokine and PGE₂ analysis. The cells are lysed for protein or RNA extraction.

-

Quantification of Inflammatory Mediators:

-

ELISA: Levels of TNF-α, IL-6, and PGE₂ in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot: Cell lysates are used to determine the expression levels of iNOS and COX-2 proteins.

-

qRT-PCR: RNA is extracted and reverse-transcribed to cDNA. Quantitative real-time PCR is performed to measure the mRNA expression of inflammatory genes.

-

Protocol: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This protocol describes an in vivo model to assess the therapeutic effect of Momordin Ic on psoriasis, a chronic inflammatory skin disease.

-

Animals: BALB/c mice are used and allowed to acclimatize for one week before the experiment.

-

Model Induction: A daily topical dose of imiquimod (IMQ) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved dorsal skin of the mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.

-

Grouping and Treatment: Mice are randomly divided into groups:

-

Control Group (no IMQ, vehicle treatment).

-

IMQ Model Group (IMQ + vehicle).

-

Momordin Ic Treatment Group(s) (IMQ + different doses of Momordin Ic, administered orally or topically).

-

Positive Control Group (e.g., IMQ + a standard-of-care drug like dexamethasone).

-

-

Evaluation of Psoriasis Severity:

-

PASI Scoring: The Psoriasis Area and Severity Index (PASI) is used to score the severity of inflammation based on erythema (redness), scaling, and thickness. Scoring is performed daily.

-

Histological Analysis: At the end of the experiment, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration. Immunohistochemical staining for markers like Ki-67 is used to assess keratinocyte proliferation.

-

-

Biochemical Analysis: Skin tissue or serum can be collected to measure levels of inflammatory cytokines (IL-23, IL-17) by ELISA and markers of oxidative stress (MDA, SOD, GSH-Px) using biochemical assay kits.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of Momordin Ic, a triterpenoid saponin that acts through the modulation of multiple, critical inflammatory signaling pathways including NF-κB, MAPKs, and the IL-23/IL-17 axis. Its ability to inhibit the production of a wide range of pro-inflammatory mediators in both in vitro and in vivo models underscores its promise as a lead compound for the development of novel anti-inflammatory drugs.

While the data for Momordin Ic is compelling, further research is required in several areas:

-

This compound: Dedicated studies are needed to clarify the anti-inflammatory profile of this compound and understand the structure-activity relationships among different Momordin saponins.

-

Pharmacokinetics and Bioavailability: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to assess the bioavailability and optimize the delivery of Momordin Ic.

-

Clinical Relevance: Preclinical studies in more diverse and chronic models of inflammation, followed by carefully designed clinical trials, are essential to translate these promising findings into therapeutic applications for human diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

References

- 1. Quantification Analysis and In Vitro Anti-Inflammatory Effects of 20-Hydroxyecdysone, Momordin Ic, and Oleanolic Acid from the Fructus of Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of inducible nitric oxide synthase and cyclooxygenase II by Platycodon grandiflorum saponins via suppression of nuclear factor-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Momordin II: A Technical Guide to its Anti-proliferative Properties

A Note on Nomenclature: While this guide focuses on the anti-proliferative properties of Momordin compounds, the majority of recent and detailed scientific literature investigates the activities of Momordin Ic . Early research also identified Momordin II as a ribosome-inactivating protein.[1][2] This guide will primarily focus on the well-documented anti-proliferative effects of Momordin Ic, a natural triterpenoid saponin, which is likely of greatest interest to researchers in drug development for its therapeutic potential.

Executive Summary

Momordin Ic, a pentacyclic triterpenoid saponin derived from sources such as the fruit of Kochia scoparia (L.) Schrad, has demonstrated significant anti-proliferative effects across a range of cancer cell lines.[3][4][5] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and autophagy through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the existing research, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved, intended for researchers, scientists, and professionals in drug development.

Quantitative Data on Anti-proliferative Activity

The inhibitory concentration (IC50) values of Momordin Ic have been determined in various cancer cell lines, highlighting its potential as a selective anti-cancer agent.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated in provided abstracts, but activity is dose-dependent. | |

| HTB-26 | Breast Cancer | 10 - 50 | |

| PC-3 | Pancreatic Cancer | 10 - 50 | |

| HCT116 | Colorectal Cancer | 22.4 (for a related compound) | |

| PC3 | Prostate Cancer | Inhibition of 78.00% ± 0.03 at 25 µM | |

| LNCaP | Prostate Cancer | Inhibition of 38.33% ± 0.02 at 25 µM | |

| KKU-213 | Cholangiocarcinoma | Potent inhibition, synergistic with gemcitabine and cisplatin. |

Key Mechanisms of Anti-proliferative Action

Momordin Ic exerts its anti-cancer effects through several interconnected mechanisms:

-

Induction of Apoptosis: Momordin Ic triggers programmed cell death in cancer cells. This is evidenced by DNA fragmentation, activation of caspase-3, and cleavage of PARP. The apoptotic cascade is initiated through the mitochondrial pathway, involving the release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.

-

Cell Cycle Arrest: The compound has been shown to inhibit cell proliferation by causing cell cycle arrest, specifically at the G0/G1 phase in colon cancer cells.

-

Induction of Autophagy: In human hepatoblastoma cells, Momordin Ic promotes the formation of autophagic vacuoles and modulates the expression of autophagy-related proteins like Beclin 1 and LC-3.

-

Inhibition of Metastasis: Momordin Ic can prevent cell attachment, migration, and invasion by regulating the expression of matrix metalloproteinase-9 (MMP-9) and various adhesion molecules.

Signaling Pathways Modulated by Momordin Ic

The anti-proliferative effects of Momordin Ic are mediated by its influence on a complex network of intracellular signaling pathways.

PI3K/Akt and MAPK Pathways

A central mechanism of Momordin Ic action involves the generation of reactive oxygen species (ROS). This oxidative stress leads to the suppression of the pro-survival PI3K/Akt pathway and the activation of the MAPK signaling cascade, including p38 and JNK, while inactivating Erk1/2. This coordinated modulation shifts the cellular balance towards apoptosis.

Caption: Momordin Ic-induced ROS generation modulates PI3K/Akt and MAPK pathways.

SENP1/c-MYC Signaling Pathway

In colon cancer cells, Momordin Ic has been found to suppress the SENP1/c-MYC signaling pathway. It enhances the SUMOylation of c-Myc, leading to its downregulation. The knockdown of SENP1, a key de-SUMOylating enzyme, abrogates the effects of Momordin Ic on c-Myc levels and cell viability, indicating that the anti-tumor activity is mediated through this pathway. In prostate cancer, Momordin Ic acts as a novel inhibitor of SENP1.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of highly purified this compound without ribonuclease activity PMID: 10530800 | MCE [medchemexpress.cn]

- 3. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Momordin Ic induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Oleanane-Type Triterpene Glycosides

Oleanane-type triterpene glycosides, commonly known as saponins, are a diverse class of natural products widely distributed throughout the plant kingdom.[1][2] They are characterized by a pentacyclic triterpenoid aglycone skeleton derived from β-amyrin, to which one or more sugar moieties are attached.[1][3][4] This amphiphilic nature, consisting of a hydrophobic aglycone and hydrophilic sugar chains, underpins their wide range of biological activities and applications in the food, cosmetic, and pharmaceutical industries.

Interest in these molecules is driven by their significant medicinal properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. This technical guide provides a comprehensive literature review covering the biosynthesis, biological activities, and experimental methodologies associated with oleanane-type triterpene glycosides, designed to serve as a foundational resource for professionals in research and drug development.

Chemistry and Biosynthesis

The biosynthesis of oleanane-type triterpenoid saponins originates from the isoprenoid pathway. The process begins with the cyclization of 2,3-oxidosqualene, a linear C30 precursor, into the pentacyclic β-amyrin skeleton, which is the foundational structure for all oleanane-type triterpenoids. This crucial cyclization is catalyzed by the enzyme β-amyrin synthase (bAS).

Following the formation of the β-amyrin backbone, a series of extensive modifications occur, which are responsible for the vast structural diversity observed in this class of compounds. These modifications primarily involve:

-

Oxidation: Cytochrome P450 monooxygenases (P450s) introduce hydroxyl groups at various positions on the triterpenoid skeleton. Common oxidation sites include C-16, C-21, C-22, and C-28.

-

Glycosylation: UDP-dependent glycosyltransferases (UGTs) catalyze the attachment of sugar chains to the aglycone. These sugar moieties can be attached at different positions, most commonly at C-3 and C-28, leading to monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains) saponins. The composition of the sugar chains can vary significantly, including monosaccharides such as glucose, galactose, xylose, rhamnose, and glucuronic acid.

Biological Activities

Oleanane-type triterpene glycosides exhibit a broad spectrum of pharmacological effects. Their mechanism of action is often linked to their amphiphilic properties, allowing them to interact with cell membranes and various protein targets.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of these compounds. They can induce apoptosis, arrest the cell cycle, and inhibit tumor cell proliferation across various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the type and position of sugar moieties, as well as modifications on the aglycone, are crucial for cytotoxicity. For instance, some studies indicate that removing sugar moieties can enhance bioactivity.

One of the key mechanisms is the induction of apoptosis through the intrinsic mitochondrial pathway. This involves mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of caspases.

Table 1: Cytotoxic Activity of Oleanane-Type Triterpene Glycosides

| Compound | Source Plant | Target Cell Line | Activity (IC₅₀) | Reference |

| Imbaloside A | Impatiens balsamina | SK-OV-3 (Ovarian) | 18.4 µM | |

| Imbaloside B | Impatiens balsamina | BT549 (Breast) | 25.1 µM | |

| Oleanolic acid 3-O-α-l-arabinoside | Anchusa italica | Various | 4.4 - 13.7 µM | |

| Compound 1 (Unnamed) | Saponaria officinalis | HL-60 (Leukemia) | 2.5 µM | |

| Compound 1 (Unnamed) | Saponaria officinalis | SBC-3 (Lung) | 3.5 µM | |

| Compound 4 (Unnamed) | Saponaria officinalis | HL-60 (Leukemia) | 2.9 µM | |

| Compound 10 (Unnamed) | Saponaria officinalis | SBC-3 (Lung) | 4.6 µM |

Anti-inflammatory Activity

Oleanane saponins have demonstrated potent anti-inflammatory effects. One mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia cells, which is a key process in neuroinflammation.

Table 2: Anti-neuroinflammatory Activity of Oleanane-Type Triterpene Glycosides

| Compound | Source Plant | Assay | Activity (IC₅₀) | Reference |

| Imbaloside A | Impatiens balsamina | NO Inhibition in BV-2 cells | 14.2 µM | |

| Imbaloside B | Impatiens balsamina | NO Inhibition in BV-2 cells | 20.5 µM | |

| Imbaloside C | Impatiens balsamina | NO Inhibition in BV-2 cells | >40 µM |

Antidiabetic Activity

Certain oleanane glycosides act as α-glucosidase inhibitors. This enzyme is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management.

Table 3: α-Glucosidase Inhibitory Activity of Oleanane-Type Triterpene Glycosides

| Compound | Source Plant | Assay | Activity (IC₅₀) | Reference |

| Camphanoside A | Camellia phanii | α-Glucosidase Inhibition | 230.7 µM | |

| Camphanoside B | Camellia phanii | α-Glucosidase Inhibition | 251.4 µM | |

| Camphanoside C | Camellia phanii | α-Glucosidase Inhibition | 421.4 µM |

Experimental Protocols

The study of oleanane-type triterpene glycosides involves a multi-step process from extraction to bioactivity assessment.

Extraction and Isolation

The extraction and isolation of saponins present challenges due to their complex structures. Modern techniques are often preferred to minimize thermal degradation of these thermolabile compounds.

Protocol: Ultrasound-Assisted Extraction (UAE) This protocol is optimized to balance extraction yield and saponin stability.

-

Preparation: Weigh 10 g of dried, powdered plant material.

-

Solvent Addition: Place the powder in a beaker and add 200 mL of 80% ethanol (a 1:20 solid-to-liquid ratio is common, though ratios up to 1:40 may be optimal).

-

Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 55°C and the frequency to 40 kHz.

-

Extraction: Perform the extraction for approximately 60 minutes, ensuring the temperature remains stable.

-

Filtration: Filter the extract using filter paper to separate the solid plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure. Crucially, the temperature should be maintained below 45°C to prevent thermal degradation.

-

Storage: Store the final dried extract at 4°C in a desiccator.

Structure Elucidation

The structures of isolated compounds are typically determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular formula.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide initial information about the types and number of protons and carbons in the molecule.

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is used to piece together the final structure: